![molecular formula C15H11N5O2S B5521692 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5521692.png)

4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

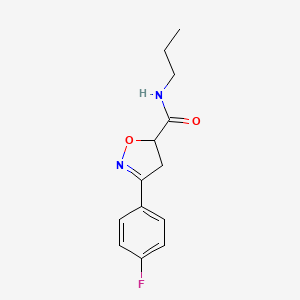

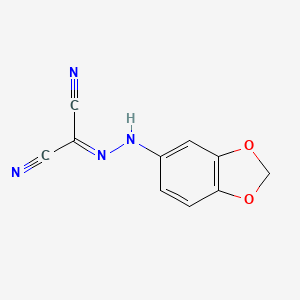

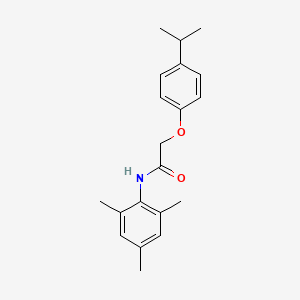

The synthesis of triazole derivatives typically involves multi-step reaction sequences. For example, 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, a related compound, can be prepared from methyl nicotinate through a sequence of reactions. This intermediate can then undergo further reactions with various aromatic aldehydes to give substituted benzal-amino-3-mercapto-5-pyridin-3'yl-triazoles, which can be further modified through cyclo-condensation and reactions with different amines to yield a variety of derivatives (Dave et al., 2007).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The compound 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid, as part of Schiff base ligands and their metal complexes derived from 3-Aldehydosalicylic acid, plays a significant role in the synthesis and structural characterization of new compounds. These ligands form coordination complexes with metal ions like Cu(II), Zn(II), Ni(II), Co(II), and Cd(II), showcasing a broad spectrum of potential applications in catalysis, materials science, and antimicrobial activities (Kalshetty et al., 2013).

Antimicrobial Activities

Research on the derivatives of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has demonstrated antimicrobial and antitubercular properties, indicating its significance in developing new pharmaceuticals and health care products to combat microbial infections (Dave et al., 2007).

Corrosion Inhibition

The synthesis of Schiff’s bases related to this compound has been explored for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The performance of these inhibitors is attributed to their ability to form protective films on metal surfaces, thereby preventing corrosion and extending the life of metal structures in industrial applications (Ansari et al., 2014).

Surface Activity and Molecular Interactions

The compound's derivatives have shown potential as surface-active agents due to their unique chemical structure, which can interact at interfaces. This property is valuable for applications in detergents, emulsifiers, and dispersants, indicating the compound's versatility in various industrial and chemical processes (El-Sayed, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2S/c21-14(22)12-3-1-10(2-4-12)9-17-20-13(18-19-15(20)23)11-5-7-16-8-6-11/h1-9H,(H,19,23)(H,21,22)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZYBZXACLQBZ-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)

![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)

![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)

![ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)

![2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5521670.png)

![{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5521682.png)

![7-allyl-3-methyl-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521684.png)

![N-(3-methylphenyl)-6-(2-oxa-7-azaspiro[4.5]dec-7-ylmethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5521694.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5521708.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B5521716.png)